

NVP-BSK805: A Technical Guide to its Kinase Selectivity and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of **NVP-BSK805**, a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This document details its inhibitory activity against the JAK family of kinases, its mechanism of action, and the experimental protocols utilized for its characterization.

Core Mechanism of Action

NVP-BSK805 is a novel substituted quinoxaline that functions as an ATP-competitive inhibitor of JAK2.[1][2] Its primary mechanism involves binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This targeted inhibition has demonstrated significant effects on cell proliferation and survival, particularly in cells harboring activating mutations of JAK2.

Kinase Selectivity Panel

NVP-BSK805 exhibits potent inhibition of the JAK2 kinase, including both the wild-type enzyme and the clinically relevant V617F mutant, which is frequently observed in myeloproliferative neoplasms.[1][2] The inhibitor displays significant selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2).



Table 1: NVP-BSK805 Inhibition of JAK Family Kinases

(Biochemical Assavs)

Target Kinase	IC50 (nM)	Notes
JAK2 (JH1 domain)	0.48	ATP-competitive inhibition.[2] [3][4]
JAK1 (JH1 domain)	31.63	Over 65-fold selectivity for JAK2.[2][3][4]
JAK3 (JH1 domain)	18.68	Over 39-fold selectivity for JAK2.[2][3][4]
TYK2 (JH1 domain)	10.76	Over 22-fold selectivity for JAK2.[2][3][4]
Full-length JAK2 (wild-type)	0.58 ± 0.03	Potent inhibition of the full-length enzyme.[2]
Full-length JAK2 (V617F mutant)	0.56 ± 0.04	Similar high potency against the key mutant form.[2]

While broader kinase profiling has indicated excellent selectivity for **NVP-BSK805**, specific quantitative data for a wide-ranging kinase panel is not extensively available in the public domain.[1] The available data strongly supports a primary mechanism of action through potent and selective JAK2 inhibition.

Cellular Activity

In cellular assays, **NVP-BSK805** effectively inhibits the downstream signaling of the JAK2 pathway. A key effect is the blunting of constitutive STAT5 phosphorylation in cells bearing the JAK2(V617F) mutation.[1] This inhibition of downstream signaling leads to the suppression of cell proliferation and the induction of apoptosis.[1]

Table 2: Cellular Activity of NVP-BSK805

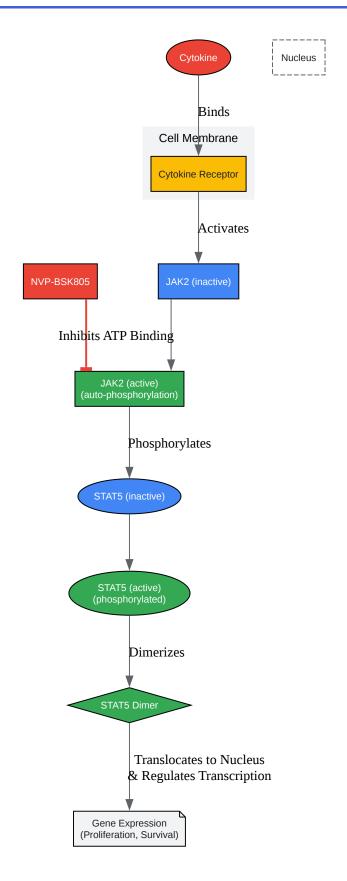


Cell Line Context	Effect	Concentration
JAK2(V617F)-bearing cells	Suppression of STAT5 phosphorylation	≥100 nM[2]
JAK2(V617F)-bearing AML cell lines	Half-maximal growth inhibition (GI50)	<100 nM[2]
Ba/F3 JAK2(V617F) cells	Induction of apoptosis	Effective at concentrations leading to growth inhibition.[1]

Signaling Pathway and Inhibition

NVP-BSK805 targets the JAK/STAT signaling pathway, which is crucial for the regulation of cellular proliferation, differentiation, and survival. The diagram below illustrates the canonical JAK/STAT pathway and the point of inhibition by **NVP-BSK805**.





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Caption: JAK/STAT signaling pathway and NVP-BSK805 inhibition.



Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the kinase selectivity and cellular activity of **NVP-BSK805**.

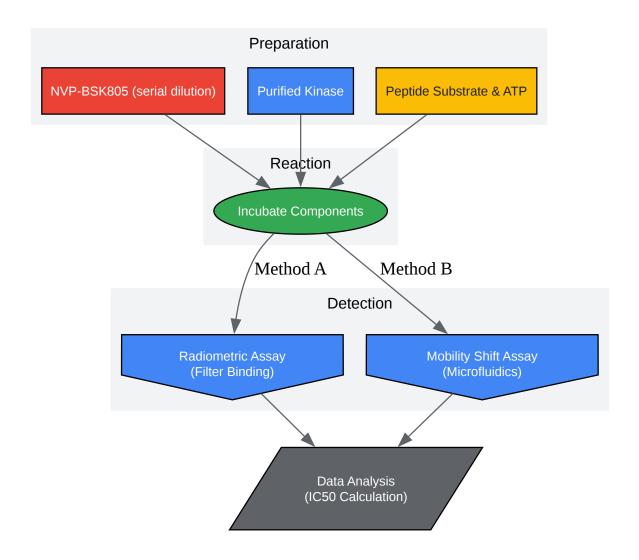
Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of **NVP-BSK805** against purified kinase enzymes.

- Radiometric Filter Binding Assay: This method quantifies the incorporation of radiolabeled phosphate (from [y-33P]-ATP) into a peptide substrate by the kinase.
 - The kinase, peptide substrate, and NVP-BSK805 (at varying concentrations) are incubated with [y-33P]-ATP.
 - The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated peptide.
 - Unbound [γ -³³P]-ATP is washed away.
 - The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured.
 - IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of NVP-BSK805.
- Caliper Microfluidic Mobility Shift Assay: This assay measures the change in charge of a fluorescently labeled peptide substrate upon phosphorylation.
 - The kinase reaction is performed with a fluorescently labeled peptide substrate and ATP.
 - The reaction mixture is introduced into a microfluidic chip.
 - An electric field is applied, separating the phosphorylated (more negatively charged) and non-phosphorylated substrate.



- The amounts of phosphorylated and non-phosphorylated peptide are quantified by fluorescence detection.
- Kinase activity is determined by the ratio of phosphorylated to total peptide.



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Caption: General workflow for biochemical kinase selectivity assays.

Cellular Proliferation Assay (WST-1)

Objective: To measure the effect of **NVP-BSK805** on the proliferation of cancer cell lines.

• Cells are seeded in 96-well plates and allowed to adhere.



- The cells are treated with a range of concentrations of NVP-BSK805 or a vehicle control (DMSO).
- The plates are incubated for a specified period (e.g., 72 hours).
- WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells.
- The absorbance of the formazan product is measured using a plate reader at the appropriate wavelength.
- The absorbance is proportional to the number of viable, proliferating cells.
- The half-maximal growth inhibition (GI50) values are calculated by plotting the percentage of cell growth inhibition against the concentration of NVP-BSK805.

Western Blotting for Phospho-STAT5

Objective: To determine the effect of **NVP-BSK805** on the phosphorylation of STAT5, a downstream target of JAK2.

- Cells are treated with NVP-BSK805 or a vehicle control for a specified time.
- The cells are lysed to extract total protein.
- Protein concentration is determined to ensure equal loading.
- Proteins are separated by size using SDS-PAGE and transferred to a membrane.
- The membrane is incubated with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
- A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
- A chemiluminescent substrate is added, and the light emitted is detected, indicating the amount of p-STAT5.



 The membrane is often stripped and re-probed with an antibody for total STAT5 as a loading control.

This technical guide provides a detailed summary of the kinase selectivity of **NVP-BSK805**, with a focus on its potent and selective inhibition of JAK2. The provided data and protocols offer valuable information for researchers and professionals in the field of drug development and cancer biology.

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